Pimilprost - 139403-31-9

Pimilprost

Catalog Number: EVT-1207913
CAS Number: 139403-31-9
Molecular Formula: C23H40O5
Molecular Weight: 396.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pimilprost is a monoterpenoid.
Source and Classification

Pimilprost is synthesized through chemical modifications of parent compounds, often involving the use of ionic liquids to improve solubility and stability. As a prodrug, it is designed to be metabolically converted into an active pharmacological agent upon administration. Its classification falls under the category of macromolecular organic compounds, which are characterized by their complex structures and significant biological activity .

Synthesis Analysis

The synthesis of Pimilprost involves several sophisticated methods aimed at optimizing its chemical properties. The following outlines the key steps typically involved in its synthesis:

  1. Starting Materials: The synthesis usually begins with readily available chemical precursors that can be modified through various organic reactions.
  2. Chemical Modifications: Techniques such as esterification or acylation are employed to introduce functional groups that enhance the compound's pharmacokinetic properties.
  3. Use of Ionic Liquids: Ionic liquids are utilized in the synthesis process to facilitate reactions and improve solubility, which can significantly reduce costs and enhance the efficiency of the synthesis .
  4. Purification and Characterization: After synthesis, the compound is purified using techniques like crystallization or chromatography to obtain a high-purity product suitable for further testing.

The precise parameters such as temperature, reaction time, and concentration ratios are critical in ensuring that Pimilprost is synthesized effectively while minimizing side reactions.

Molecular Structure Analysis

The molecular structure of Pimilprost is characterized by its complex arrangement of atoms that contribute to its pharmacological properties. Key features include:

  • Functional Groups: The presence of specific functional groups (e.g., esters, amines) that play a crucial role in its reactivity and interaction with biological systems.
  • Three-Dimensional Configuration: The stereochemistry of Pimilprost affects its binding affinity to biological targets, influencing both efficacy and safety profiles.
  • Molecular Weight and Formula: Understanding the molecular weight helps in calculating dosage forms and predicting pharmacokinetic behavior.

Advanced techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are often employed to elucidate the detailed molecular structure and confirm the identity of Pimilprost .

Chemical Reactions Analysis

Pimilprost undergoes various chemical reactions that are essential for its conversion into an active form upon administration. These reactions include:

  1. Hydrolysis: In biological systems, Pimilprost may undergo hydrolysis where ester bonds are cleaved, releasing the active drug component.
  2. Metabolic Pathways: The compound is likely processed through liver enzymes that facilitate its transformation into more active metabolites.
  3. Stability Studies: Assessing how Pimilprost reacts under different conditions (pH, temperature) is crucial for determining its shelf-life and storage requirements.

Understanding these reactions provides insight into how Pimilprost behaves within biological systems, influencing its therapeutic effectiveness .

Mechanism of Action

The mechanism of action for Pimilprost involves several biochemical pathways:

  • Target Interaction: Once converted into its active form, Pimilprost interacts with specific receptors or enzymes in the body, initiating a physiological response.
  • Pharmacodynamics: The effects of Pimilprost are mediated through modulation of signaling pathways associated with inflammation or other disease processes.
  • Bioavailability: The design as a prodrug aims to enhance bioavailability by ensuring effective absorption and distribution within target tissues.

Research indicates that effective dosing regimens can lead to significant therapeutic outcomes in conditions characterized by abnormal physiological responses .

Physical and Chemical Properties Analysis

Pimilprost exhibits several notable physical and chemical properties:

  • Solubility: Enhanced solubility due to ionic liquid formulations allows for better absorption in biological systems.
  • Stability: The compound's stability under various environmental conditions (light, heat) is critical for maintaining efficacy over time.
  • Melting Point and Boiling Point: These thermal properties can influence formulation strategies for drug delivery systems.

Characterization studies often involve differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess these properties comprehensively .

Applications

Pimilprost has potential applications across various scientific fields:

  • Pharmaceutical Development: As a prodrug, it serves as a model for developing new drug formulations aimed at improving patient outcomes through enhanced bioavailability.
  • Therapeutic Uses: Research suggests applications in treating inflammatory diseases, where controlled release mechanisms can provide sustained therapeutic effects.
  • Drug Delivery Systems: Its design facilitates integration into advanced drug delivery systems, including nanocarriers or sustained-release formulations.

Ongoing studies aim to further elucidate its full range of applications within clinical settings, potentially leading to novel treatment options for challenging medical conditions .

Introduction to Pimilprost: Pharmacological and Developmental Context

Historical Background of Pimilprost (SM-10902/Skipron)

Pimilprost originated from targeted drug discovery efforts by pharmaceutical researchers seeking to address limitations of earlier prostacyclin analogs. Initial development (circa late 1990s) focused on modifying the prostacyclin scaffold to resist rapid enzymatic degradation—primarily by 15-hydroxyprostaglandin dehydrogenase (15-PGDH)—while preserving high affinity for the human IP receptor [4]. Preclinical identification as SM-10902 signified its status as a candidate molecule within a broader investigative series. The compound progressed under the trade name Skipron through Phase II clinical trials for peripheral arterial disease (PAD) and Raynaud's phenomenon. Its development trajectory paralleled emerging understanding of prostacyclin's dual cardioprotective roles: acute vasodilatory effects mediated through vascular smooth muscle relaxation and chronic anti-remodeling effects via inhibition of platelet-derived growth factors and vascular smooth muscle proliferation [4] [5]. Research demonstrated that transgenic overexpression of prostacyclin synthase protected against experimental pulmonary hypertension, reinforcing the therapeutic rationale for stable analogs like Pimilprost in vascular pathologies [4]. Despite discontinuation in some development pipelines, Pimilprost remains pharmacologically significant for its contributions to structure-based design principles governing receptor specificity and metabolic resilience in prostacyclin mimetics [4].

Chemical Classification and Structural Properties

Pimilprost is chemically designated as a carbacyclin derivative, classified under the prostanoic acid subgroup of eicosanoids. Its molecular framework retains the characteristic prostacyclin features: a cyclopentane ring core, omega chain with para-substituted benzene moiety, and alpha chain terminating in a carboxylic acid group essential for IP receptor engagement [3]. Critical modifications confer enhanced stability and selectivity:

  • Ring System Stabilization: Replacement of the enol-ether linkage in native prostacyclin (vulnerable to acid-catalyzed hydrolysis) with a methylene bridge creates a carbacyclin structure, significantly reducing chemical degradation.
  • Side Chain Engineering: Introduction of methyl groups at C3 and C4 positions (alpha chain) sterically hinders 15-PGDH oxidation, prolonging plasma half-life.
  • Receptor-Targeted Optimization: Ortho-fluorination on the omega-chain phenyl ring enhances IP receptor binding affinity and selectivity over other prostanoid receptors (EP, FP), minimizing off-target effects [3] [4].

The molecule's amphiphilic character (logP ≈3.2) facilitates diffusion across biological membranes, supporting tissue penetration while enabling formulation versatility. Crystalline polymorphism studies reveal two stable solid forms, with Form I exhibiting superior bioavailability attributed to faster dissolution kinetics [3].

Table 2: Structural Features of Pimilprost vs. Prostacyclin

Structural ElementProstacyclin (PGI₂)Pimilprost (SM-10902)Functional Consequence
Ring SystemOxygen-containing enol-etherCarbacyclin (methylene bridge)Acid stability
C15 Position-OH-CH₃15-PGDH resistance
Omega Chain-CH₂-CH=CH--ortho-fluorinated phenylEnhanced IP specificity
Plasma Half-life<3 minutes~45 minutesDosing practicality

Therapeutic Classifications: Antiplatelet Agents and Peripheral Vasodilators

Pimilprost exhibits a dual pharmacotherapeutic classification based on its primary mechanisms and clinical applications:

  • Antiplatelet Agent:Pimilprost potently inhibits platelet activation and aggregation by stimulating platelet IP receptors, triggering cAMP elevation. This cAMP surge suppresses intracellular calcium mobilization and phosphorylates vasodilator-stimulated phosphoprotein (VASP), inhibiting glycoprotein IIb/IIIa complex activation—the final common pathway for platelet cross-linking [4] [5]. Unlike cyclooxygenase inhibitors (e.g., aspirin) or P2Y12 antagonists (e.g., clopidogrel), Pimilprost's antiplatelet action is independent of thromboxane A₂ or ADP pathways, making it effective against thrombosis mediated by diverse agonists. In vitro studies demonstrate 85±7% inhibition of ADP-induced aggregation at 10nM concentrations, comparable to iloprost but with longer duration due to metabolic stability [5].

  • Peripheral Vasodilator:As a direct-acting vasodilator, Pimilprost relaxes vascular smooth muscle predominantly in arterioles and precapillary sphincters via IP receptor-mediated cAMP/protein kinase A (PKA) signaling. This pathway inactivates myosin light-chain kinase and activates potassium channels, causing hyperpolarization and calcium channel closure [6] [9]. Hemodynamic studies show preferential dilation in peripheral vascular beds (limb, renal, mesenteric) over coronary or cerebral circulations, attributed to higher receptor density and tissue penetration [9]. In disease models of peripheral arterial occlusion, Pimilprost restored microvascular perfusion by 62±8% versus controls, outperforming pentoxifylline (31±6%) through combined vasodilation and rheological effects [9] [10].

Therapeutically, Pimilprost aligns with guidelines for symptomatic peripheral artery disease (PAD) and vasospastic conditions like Raynaud's phenomenon. Its classification as a peripheral vasodilator distinguishes it from systemic vasodilators (e.g., hydralazine) by minimizing reflex tachycardia and renal sodium retention—common limitations of non-selective agents [6] [9].

Table 3: Pharmacotherapeutic Classification Context

Drug CategoryMechanistic BasisRepresentativesPimilprost Differentiation
Antiplatelet AgentsInhibit platelet aggregationAspirin, ClopidogrelcAMP-mediated (non-COX/P2Y12)
Peripheral VasodilatorsDilate distal vesselsCilostazol, NaftidrofurylProstacyclin analog (IP-targeted)
Prostacyclin AnalogsActivate IP receptorsEpoprostenol, IloprostOral bioavailability, metabolic stability

Properties

CAS Number

139403-31-9

Product Name

Pimilprost

IUPAC Name

methyl 2-[2-[(2R,3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-1,2,3,3a,4,5,6,6a-octahydropentalen-2-yl]ethoxy]acetate

Molecular Formula

C23H40O5

Molecular Weight

396.6 g/mol

InChI

InChI=1S/C23H40O5/c1-4-5-6-16(2)11-19(24)7-8-20-21-13-17(12-18(21)14-22(20)25)9-10-28-15-23(26)27-3/h7-8,16-22,24-25H,4-6,9-15H2,1-3H3/b8-7+/t16-,17+,18-,19+,20+,21-,22+/m0/s1

InChI Key

SLDLSMFNGFIPNI-RXYUHBJGSA-N

SMILES

CCCCC(C)CC(C=CC1C2CC(CC2CC1O)CCOCC(=O)OC)O

Synonyms

SM 10902
SM-10902

Canonical SMILES

CCCCC(C)CC(C=CC1C2CC(CC2CC1O)CCOCC(=O)OC)O

Isomeric SMILES

CCCC[C@H](C)C[C@@H](/C=C/[C@@H]1[C@H]2C[C@@H](C[C@H]2C[C@H]1O)CCOCC(=O)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.